(2-(4-bromophenyl)-2H-tetrazol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
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Overview
Description
The compound (2-(4-bromophenyl)-2H-tetrazol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule that features a tetrazole ring, a bromophenyl group, and a methoxyphenyl piperazine moiety
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
The compound is believed to interact with various cellular processes, but the specific pathways and their downstream effects are still under investigation .
Pharmacokinetics
Some studies suggest that the compound has a certain affinity for the α1-ar receptor This could potentially impact its bioavailability and distribution within the body
Result of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-bromophenyl)-2H-tetrazol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Bromophenyl Group Introduction: The bromophenyl group is introduced through a halogenation reaction, typically using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Piperazine Derivative Formation: The piperazine derivative is synthesized by reacting 2-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.
Coupling Reaction: The final step involves coupling the tetrazole derivative with the piperazine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated phenyl derivatives.
Substitution: Products include azido or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
Medically, the compound is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities. Its structure allows it to interact with various biological pathways, making it a promising candidate for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
- (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
- (2-(4-methylphenyl)-2H-tetrazol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (2-(4-bromophenyl)-2H-tetrazol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone lies in its bromophenyl group, which can participate in unique halogen bonding interactions, potentially enhancing its binding affinity to biological targets. This feature distinguishes it from its chloro, fluoro, and methyl analogs, which may have different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
[2-(4-bromophenyl)tetrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN6O2/c1-28-17-5-3-2-4-16(17)24-10-12-25(13-11-24)19(27)18-21-23-26(22-18)15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXJMSMRZFUODK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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